TRPM8 Antagonist Potency: 42-Fold Superiority Over a Structurally Related Triazolopyrazine Comparator
In a direct head-to-head comparison using the same assay format (antagonist activity at recombinant rat TRPM8 expressed in HEK293 cells, assessed as inhibition of icilin-induced intracellular calcium accumulation), {[1,2,4]triazolo[1,5-a]pyrazin-8-yl}methanol (CHEMBL4576619) demonstrated an IC50 of 72 nM [1], whereas the comparator triazolopyrazine derivative CHEMBL4636830 exhibited an IC50 of 3,000 nM [2]. This represents a 42-fold potency advantage for the target compound under matched experimental conditions.
| Evidence Dimension | TRPM8 antagonist potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 72 nM |
| Comparator Or Baseline | CHEMBL4636830: IC50 = 3,000 nM (3.00E+3 nM) |
| Quantified Difference | 42-fold greater potency (72 nM vs 3,000 nM) |
| Conditions | Recombinant rat TRPM8 expressed in HEK293 cells; icilin-induced intracellular Ca2+ accumulation assay; identical assay format per ChEMBL curation |
Why This Matters
A 42-fold potency difference directly impacts the compound's utility as a screening hit or tool compound for TRPM8-mediated pain and inflammation research, making the target compound a superior starting point for hit-to-lead optimization compared to this structurally related analog.
- [1] BindingDB. BDBM50535869 (CHEMBL4576619) - {[1,2,4]Triazolo[1,5-a]pyrazin-8-yl}methanol: TRPM8 IC50 = 72 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50535869 (accessed 2026-04-28). View Source
- [2] BindingDB. BDBM50541574 (CHEMBL4636830) - TRPM8 IC50 = 3.00E+3 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50541574 (accessed 2026-04-28). View Source
